Some research has investigated the potential biological activity of N-EFH. Studies suggest it may have weak antifungal properties []. However, more research is needed to understand its efficacy and mechanism of action.
N-EFH can also act as a precursor in the synthesis of other molecules. For instance, it can be a starting material for the synthesis of N-heterocyclic carbenes (NHCs) []. NHCs are a class of compounds with various applications in catalysis.
Furfurylamine, N-ethyl-, hydrochloride is a derivative of furfurylamine, which is an aromatic amine characterized by its colorless to light yellow liquid form and ammonia-like odor. Its molecular formula is , with a molecular weight of approximately 97.12 g/mol. This compound is miscible with water and soluble in organic solvents such as ethanol and ether, making it versatile in various chemical applications . It is derived from furfural, a platform molecule obtained from agricultural byproducts like corn cobs, and has gained attention in green chemistry for its potential in sustainable applications .
There is no scientific research available on the mechanism of action of "Furfurylamine, N-ethyl-, hydrochloride".
Furfurylamines have shown biological activity that makes them valuable in pharmaceutical applications. They are known to act as intermediates in the synthesis of various biologically active compounds, including:
Furfurylamine, N-ethyl-, hydrochloride can be synthesized through various methods:
Furfurylamine, N-ethyl-, hydrochloride has several important applications:
Interaction studies involving furfurylamines focus on their reactivity with various chemical species. Notably:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Furfurylamine | CHNO | Derived from renewable sources; versatile applications |
2-Furylmethanamine | CHN | Similar structure but lacks the ethyl group |
Tetrahydro-N-methyl-furfurylamine hydrochloride | CHClNO | More saturated structure; different biological activity |
N-(2-Methoxyphenethyl)furfurylamine | CHClNO | Increased lipophilicity due to methoxy substitution |
The unique aspect of furfurylamine lies in its derivation from biomass and its role as a precursor for both pharmaceuticals and biopolymers, differentiating it from other similar compounds that may not have the same sustainability profile or range of applications .